molecular formula C18H17N3O4 B2608500 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034249-50-6

3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2608500
CAS No.: 2034249-50-6
M. Wt: 339.351
InChI Key: UEHWMEHEAPNPBJ-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzo[d]oxazole core through a cyclization reaction, followed by the introduction of the pyrrolidine and pyridine groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or receptors.

    Medicine: The compound has potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
  • 3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
  • 3-(2-oxo-2-(3-(quinolin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Uniqueness

The uniqueness of 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one lies in its specific structural features, such as the position and nature of the substituents on the benzo[d]oxazole core. These structural differences can lead to variations in biological activity, chemical reactivity, and physical properties, making this compound distinct from its analogs.

Properties

IUPAC Name

3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(12-21-15-3-1-2-4-16(15)25-18(21)23)20-10-7-14(11-20)24-13-5-8-19-9-6-13/h1-6,8-9,14H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHWMEHEAPNPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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